3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that incorporates both pyridine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets . The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process . Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Scientific Research Applications
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or block receptors that mediate cellular responses . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine structure and exhibit comparable biological activities.
Pyridine derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine also show significant biological activities and are used in medicinal chemistry.
Benzothiazoles: These compounds have a thiazole ring fused with a benzene ring and are known for their antimicrobial and anticancer properties.
Uniqueness
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3-(2-pyridin-2-yl-1,3-thiazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-11-5-3-4-10(8-11)13-9-18-14(17-13)12-6-1-2-7-16-12/h1-9H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSLKYSKDVUHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.